Z-D-Phe(4-NO2)-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe(4-NO2)-OH typically involves the nitration of N-Cbz-L-phenylalanine. The process can be summarized as follows:
Nitration Reaction: N-Cbz-L-phenylalanine is dissolved in a suitable solvent such as acetic acid. A nitrating agent, often a mixture of concentrated sulfuric acid and nitric acid, is added to the solution. The reaction is carried out at a controlled temperature to ensure the selective nitration at the para position of the phenyl ring.
Purification: The reaction mixture is then neutralized and the product is extracted using an organic solvent. The crude product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: The nitration reaction is scaled up using industrial reactors with precise temperature and mixing controls to ensure consistent product quality.
Automated Purification: Industrial purification methods such as continuous chromatography or large-scale recrystallization are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe(4-NO2)-OH undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Deprotection: The benzyloxycarbonyl group can be removed by hydrogenolysis or acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Hydrogen gas with palladium on carbon, or trifluoroacetic acid.
Major Products Formed
Reduction: Z-D-Phe(4-NH2)-OH (N-Cbz-4-amino-L-phenylalanine)
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-nitro-L-phenylalanine
Scientific Research Applications
Z-D-Phe(4-NO2)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-Phe(4-NO2)-OH depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the benzyloxycarbonyl group can protect the amino group during synthetic processes.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-phenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-L-phenylalanine: Lacks the benzyloxycarbonyl group, making it more reactive but less protected during synthesis.
Uniqueness
Z-D-Phe(4-NO2)-OH is unique due to the combination of the nitro group and the benzyloxycarbonyl protecting group. This dual functionality allows for selective reactions and protection during synthesis, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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